
1-butyl-2,3-dihydro-1H-indol-6-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 1-butyl-2,3-dihydro-1H-indol-6-amine is1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-butyl-2,3-dihydro-1H-indol-6-amine has a molecular weight of 190.29 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
- Indole derivatives have been found to have potential applications in the treatment of cancer .
- They have been found to inhibit the growth of cancer cells .
- The specific methods of application or experimental procedures are not mentioned in the source .
- The outcomes of these applications are also not specified in the source .
- Indole derivatives have been found to have antiviral properties .
- Specific indole derivatives have been found to inhibit the influenza A virus and the Coxsackie B4 virus .
- The specific methods of application or experimental procedures are not mentioned in the source .
- The outcomes of these applications are also not specified in the source .
Cancer Treatment
Antiviral Activity
- Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Indole derivatives exhibit significant free radical scavenging activities .
- They mimic the structure of peptides and bind reversibly to enzymes .
- These properties make them beneficial for promoting estrogen metabolism in humans .
- Indole derivatives are widely used as anti-inflammatory drugs .
- They help in reducing inflammation by inhibiting the production of certain substances in the body .
Flavour and Fragrance Applications
Antioxidant Activity
Anti-Inflammatory Activity
Antimicrobial Activity
- Indole derivatives have been found to have antidepressant properties .
- They interact with various receptors in the brain to help alleviate symptoms of depression .
- Indole derivatives can act as antihistamines .
- They can help reduce allergic reactions by blocking the action of histamine .
- Indole derivatives have been found to have antiparkinson properties .
- They can help manage symptoms of Parkinson’s disease by interacting with various receptors in the brain .
- Indole derivatives have been found to have antitumor properties .
- They can inhibit the growth of tumor cells .
- Indole derivatives can act as tubulin inhibitors .
- They can prevent the polymerization of tubulin, thereby inhibiting cell division .
Antidepressant Activity
Antihistaminic Activity
Antiparkinson Activity
Antitumor Activity
Tubulin Inhibitors
Receptor Inhibitors
Eigenschaften
IUPAC Name |
1-butyl-2,3-dihydroindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVGOCNJGSJIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2,3-dihydro-1H-indol-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



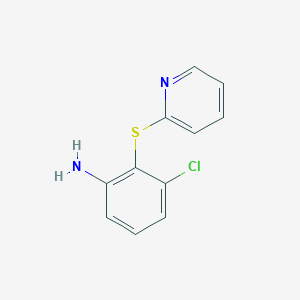
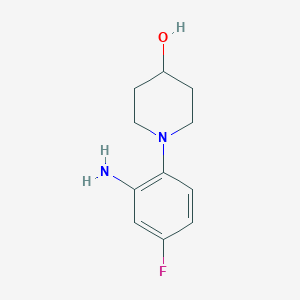
![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)
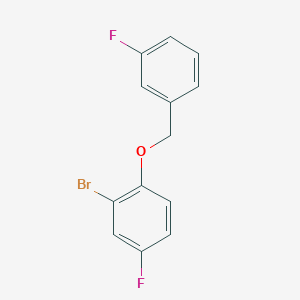
![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
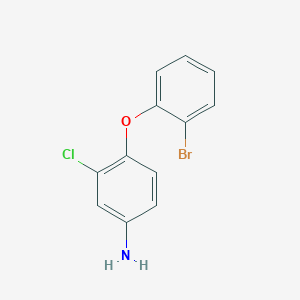
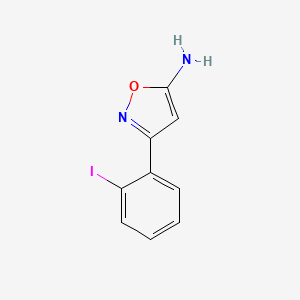
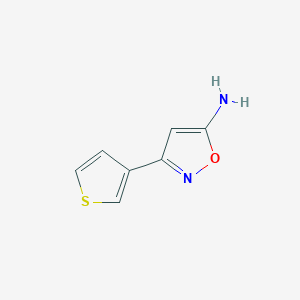
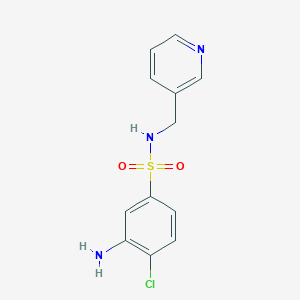
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)
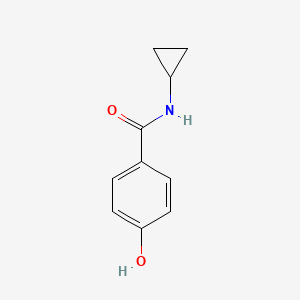
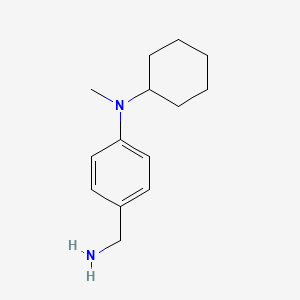
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)